lodestar protein
Description
Historical Context of Discovery and Initial Characterization
The lodestar gene was initially described in Drosophila melanogaster as a maternal-effect gene. Mutations in this gene were observed to cause chromatin bridges during anaphase, highlighting its importance in chromosome segregation during early embryogenesis. nih.gov Initial characterization identified Lodestar as a potential nucleoside triphosphate-binding protein and a novel member of the DEAD/H-box protein family. nih.gov Further research using genetic screens in Drosophila for modifiers of cohesion loss uncovered lodestar as a strong suppressor of cohesion defects. biorxiv.org Studies involving live-cell imaging in Drosophila early embryos revealed that Lodestar (Lds) is essential for the timely removal of nascent RNAs from mitotic chromatin. biorxiv.org In addition to its role in transcriptional termination, Lodestar was found to cooperate with Topoisomerase 2 to ensure efficient sister chromatid resolution and mitotic fidelity. biorxiv.org
Nomenclature and Aliases
The lodestar protein is known by several names across different species and research contexts. In Drosophila melanogaster, it is primarily referred to as Lodestar or Lds. biorxiv.orgembopress.orguniprot.org The human ortholog is known as Transcription termination factor 2 (TTF2). uniprot.orgwikipedia.orgsinobiological.comnih.gov Other aliases for the human protein include Lodestar homolog, RNA polymerase II termination factor, Transcription release factor 2 (F2), and HuF2. uniprot.orgsinobiological.comcusabio.comgenecards.org
Here is a table summarizing the nomenclature and aliases:
| Organism | Primary Name | Aliases |
| Drosophila melanogaster | Lodestar (Lds) | Protein lodestar |
| Homo sapiens | TTF2 | Lodestar homolog, RNA polymerase II termination factor, F2, HuF2, ZGRF6 |
Classification within Protein Families
Lodestar and its orthologs belong to the SWI2/SNF2 family of proteins. wikipedia.orgnih.govcusabio.comgenecards.org This family is part of the larger nucleic acid-dependent ATPase and helicase superfamily, specifically within Superfamily 2 (SF2). nih.govyeastgenome.orgoup.com Proteins in the SNF2 family are characterized by the presence of a helicase-like region containing conserved motifs, and they play critical roles in altering protein-DNA interactions, often as catalytic subunits of ATP-dependent chromatin remodeling complexes. wikipedia.orgnih.govcusabio.comgenecards.orgnih.govrcsb.orgebi.ac.ukgenecards.org While many SNF2 family members are involved in chromatin remodeling, the Lodestar subfamily is recognized for its distinct functions, including roles in mitotic chromosome stability and transcription termination. nih.govrcsb.orgnih.gov
Orthologs and Homologs across Species
Orthologs and homologs of the this compound are found in various species, reflecting the conserved nature of its cellular functions. The Drosophila melanogaster Lodestar (Lds) is considered the ortholog of human TTF2. biorxiv.orgembopress.orguniprot.org Both proteins share functional similarities, including roles in transcription termination and mitotic processes. biorxiv.orgembopress.orguniprot.orgnih.gov In Saccharomyces cerevisiae, while there isn't a direct one-to-one ortholog strictly named "Lodestar," proteins within the SNF2 family, such as Snf2p and Sth1p, share the conserved helicase-related domains and participate in ATP-dependent chromatin remodeling, highlighting the evolutionary relationships within this protein superfamily. yeastgenome.orgoup.comwikigenes.orgyeastgenome.orgoup.com Studies in Tetrahymena thermophila have also identified a Lodestar subfamily protein (LodestarTt) that localizes to the micronucleus and is involved in the generation of gametic pronuclei, suggesting a conserved role in nuclear processes during cell division. nih.gov
Here is a table illustrating some orthologs and homologs:
| Organism | Protein Name(s) | Relationship to Drosophila Lodestar | Key Functions (as per search results) |
| Drosophila melanogaster | Lodestar (Lds) | - | Mitotic transcription termination, sister chromatid resolution, neuronal excitability. biorxiv.orgembopress.orgontosight.ai |
| Homo sapiens | TTF2 (Transcription termination factor 2) | Ortholog | RNA polymerase II termination, pre-mRNA splicing, interacts with CDC5L. wikipedia.orgnih.govcusabio.comgenecards.org |
| Saccharomyces cerevisiae | Snf2p, Sth1p (within SNF2 family) | Homologs (SNF2 family) | Chromatin remodeling, transcriptional activation/repression, DNA repair. yeastgenome.orgoup.comwikigenes.orgyeastgenome.orgoup.com |
| Tetrahymena thermophila | LodestarTt (Lodestar subfamily) | Homolog (SNF2 family/subfamily) | Micronucleus localization, gametic pronuclei generation. nih.gov |
Properties
CAS No. |
145111-67-7 |
|---|---|
Molecular Formula |
C8H5NO3 |
Synonyms |
lodestar protein |
Origin of Product |
United States |
Molecular Architecture and Domain Organization of Lodestar Protein
Conserved Domains and Motifs
The primary sequence of the Lodestar protein contains several well-characterized domains and motifs that classify it as a Superfamily 2 (SF2) helicase. These conserved regions are integral to its function, particularly in binding and hydrolyzing nucleoside triphosphates to fuel its activities. nih.gov
DEXDc and HELICc Domains: The core of the this compound is formed by two major conserved domains: a DEXDc (DEAD-like helicase superfamily) domain and a C-terminal HELICc (Helicase superfamily c-terminal) domain. The DEXDc domain is part of the larger helicase core that contains the ATP-binding and hydrolysis machinery. Together, these two domains form the catalytic core responsible for the protein's helicase activity. The helicase core of SF1 and SF2 helicases typically consists of two RecA-like domains, which create a cleft where conserved motifs interact with ATP and nucleic acids. embl.deresearchgate.net
Helicase Motifs and ATP-Binding Region: Embedded within the conserved helicase core are several short, highly conserved sequence motifs essential for the protein's function. embopress.org Lodestar, as a member of the D-E-A-H box family, contains these characteristic motifs. nih.gov The two most prominent are the Walker A and Walker B motifs, which are central to ATP binding and hydrolysis. embl.de
Motif I (Walker A): This motif, also known as a P-loop, is crucial for binding the phosphate (B84403) groups of ATP. embl.de
Motif II (Walker B): This motif, characterized by the sequence D-E-A-H in this protein family, is responsible for coordinating the magnesium ion (Mg2+) necessary for ATP hydrolysis. embl.de
Motif III: This highly conserved motif is thought to link the processes of ATP hydrolysis to the helicase's strand-displacement activity. nih.gov It plays a role in coordinating the different domains of the helicase to form a high-affinity binding site for single-stranded nucleic acids upon ATP binding. nih.gov
The ATP-binding pocket is formed by the spatial arrangement of these motifs, creating a site that captures and hydrolyzes ATP to provide the energy for the protein's mechanical work. nih.gov
| Domain/Motif | Classification | Key Function |
| DEXDc Domain | DEAD-like helicase superfamily | Forms the N-terminal part of the catalytic core; contains key helicase motifs. |
| HELICc Domain | Helicase superfamily c-terminal | Forms the C-terminal part of the catalytic core; works in conjunction with the DEXDc domain. |
| Motif I (Walker A) | P-loop | Binds the phosphate groups of ATP. embl.de |
| Motif II (Walker B) | D-E-A-H box | Coordinates Mg2+ and is critical for ATP hydrolysis. embl.de |
| Motif III | SAT motif | Couples ATP hydrolysis to helicase activity; contributes to the nucleic acid binding site. nih.gov |
Structural Features Related to Function
The function of the this compound is intrinsically linked to its three-dimensional structure and the dynamic conformational changes it undergoes. Its role in ensuring the proper separation of chromosomes during anaphase is a direct result of its molecular architecture. nih.gov
The functional importance of this structure is highlighted by the cellular behavior of the this compound. It is found in the cytoplasm during interphase but moves rapidly into the nucleus at the beginning of prophase. nih.gov During metaphase and anaphase, it is specifically localized within the spindle envelope, associating with the chromosomes. nih.gov This cell cycle-dependent localization suggests that its helicase activity is required to resolve chromatin tangles before the sister chromatids separate. Mutations in the lodestar gene lead to chromatin bridges and chromosome breakage during anaphase, underscoring the critical link between its molecular function—powered by its specific structural domains—and the maintenance of genomic integrity during cell division. nih.gov
| Structural Feature | Functional Implication |
| Two RecA-like Domains | Form the core motor that couples ATP hydrolysis to mechanical work on chromosomes. researchgate.net |
| Inter-domain Cleft | Site of ATP and nucleic acid binding; undergoes conformational changes. |
| Dynamic Localization | Movement from cytoplasm to nucleus and association with chromosomes during mitosis indicates its function is tied to chromatin remodeling and segregation. nih.gov |
Enzymatic and Biochemical Activities of Lodestar Protein
ATP Hydrolysis Activity
As a putative nucleoside triphosphate binding protein, a primary biochemical activity of the Lodestar protein is the hydrolysis of Adenosine Triphosphate (ATP). nih.gov This function is characteristic of proteins within the D-E-A-H box family, which are known to act as ATPases. nih.gov The hydrolysis of ATP to Adenosine Diphosphate (ADP) and inorganic phosphate (B84403) (Pi) releases energy that powers conformational changes within the protein. This energy transduction is fundamental to the protein's ability to perform mechanical work, such as remodeling chromatin structures or dissociating protein-nucleic acid complexes.
| Property | Description | Reference |
| Protein Family | D-E-A-H box family of proteins | nih.gov |
| Putative Activity | Nucleoside triphosphate binding and hydrolysis | nih.gov |
| Energy Source | Hydrolysis of ATP | nih.gov |
| Function of Hydrolysis | To power conformational changes required for its role in chromosome segregation. | nih.gov |
DNA-Dependent ATPase Activity
The ATPase activity of Lodestar is closely coupled with its interaction with DNA. It has been identified as a SNF2 helicase-like protein, a family known for DNA-dependent ATPase activity. researchgate.net This means that the rate of ATP hydrolysis is significantly stimulated upon the protein's binding to DNA. This characteristic ensures that the energy-releasing activity of Lodestar is localized and occurs only when and where it is needed on the chromatin. This DNA-dependent energy release is crucial for its function in driving the timely removal of nascent transcripts from mitotic chromatin, preventing tangling and breakage during anaphase. nih.govresearchgate.net
Nucleic Acid Binding Properties
The this compound demonstrates dynamic binding to nucleic acids, specifically chromatin, throughout the cell cycle. nih.gov Its localization changes dramatically as the cell progresses through mitosis. Antibodies against the this compound have revealed a cell cycle-dependent distribution pattern in embryos. nih.gov During interphase, the protein is found in the cytoplasm. However, it rapidly translocates into the nucleus at the onset of prophase. Throughout metaphase and anaphase, it remains confined to the area of the spindle envelope, in close proximity to the condensed chromosomes. By telophase, the protein is entirely contained within the newly forming nuclei. nih.gov This regulated interaction with chromatin underscores its direct role in managing chromosome structure during cell division. nih.gov
| Cell Cycle Stage | Cellular Localization of this compound | Reference |
| Interphase | Cytoplasmic | nih.gov |
| Prophase | Rapidly enters the nucleus | nih.gov |
| Metaphase | Restricted to the spindle envelope region | nih.gov |
| Anaphase | Restricted to the spindle envelope region | nih.gov |
| Telophase | Contained within the reforming nucleus | nih.gov |
Biological Functions and Molecular Mechanisms
Role in Gene Expression Regulation
During mitosis, a global shutdown of transcription occurs, a process essential for proper chromosome condensation and segregation. Lodestar contributes significantly to the regulation of gene expression during this phase. biorxiv.orgnih.govembopress.orgembopress.orgbiorxiv.org
DNA-Templated Transcription Termination
In vitro studies have indicated that Lodestar, also known as factor 2, possesses transcription termination activity. biorxiv.org This activity involves functioning as a dsDNA-dependent ATPase that couples ATP hydrolysis with the removal of RNA polymerase II from the DNA template. uniprot.orgassaygenie.com While its in vivo transcription termination activity had remained less clear, recent studies have demonstrated its critical role in the timely removal of transcripts from mitotic chromatin in Drosophila early embryos. biorxiv.orgnih.govembopress.orgembopress.orgbiorxiv.org
Mitotic Transcriptional Inactivation
Mitotic transcriptional inactivation (MTI) is a fundamental process ensuring that transcription does not interfere with the dramatic changes in chromatin structure during mitosis. Studies using live-cell imaging in dividing Drosophila early embryos have revealed that Lodestar is essential for prompt eviction of nascent RNAs from mitotic chromatin, contributing to MTI. biorxiv.orgnih.govembopress.orgembopress.orgbiorxiv.org Unlike condensin-I mediated compaction, which does not appear to drive MTI, Lodestar actively facilitates the removal of transcripts. biorxiv.orgnih.govembopress.orgembopress.orgbiorxiv.org
Eviction of Nascent RNAs from Mitotic Chromatin
A key function of Lodestar in gene expression regulation during mitosis is the active eviction of nascent RNA transcripts from condensed mitotic chromosomes. biorxiv.orgnih.govembopress.orgembopress.orgbiorxiv.org This process occurs after substantial chromosome compaction and is not merely a passive consequence of chromatin structure changes. biorxiv.orgnih.govembopress.orgembopress.orgbiorxiv.org The timely removal of these transcripts, driven by Lodestar's SNF2 helicase-like activity, is crucial for preventing interference with chromosome segregation. biorxiv.orgnih.govembopress.orgembopress.orgbiorxiv.org
Role in Chromosome Dynamics and Genome Integrity
Beyond its role in transcriptional regulation, Lodestar is also intimately involved in maintaining the structural integrity and proper segregation of chromosomes during mitosis. biorxiv.orgnih.govembopress.orgembopress.orgbiorxiv.org
Sister Chromatid Resolution
Lodestar plays a cooperative role with Topoisomerase 2 (Top2) in ensuring efficient sister chromatid resolution. biorxiv.orgnih.govembopress.orgembopress.orgbiorxiv.orgnih.govsdbonline.org Sister chromatid resolution involves the removal of both protein-mediated linkages (by factors like WAPL) and topological DNA intertwines (catenations), which are resolved by Top2. embopress.org Lodestar aids in the DNA decatenation process facilitated by Top2, thereby promoting the complete separation of sister chromatids before anaphase. biorxiv.orgembopress.org
Maintenance of Chromosome Stability during Mitosis
Mutations in the lodestar gene in Drosophila have been historically linked to defects in chromosome segregation, including chromatin bridging at anaphase and chromosome instability. nih.govnih.govnih.govbiologists.com These observations indicate that Lodestar is essential for the maintenance of chromosome stability during mitotic divisions. nih.govnih.govuni-freiburg.de The protein's association with mitotic chromatin, particularly its rapid entry into the nucleus in prophase and restriction to the spindle envelope region during metaphase and anaphase, supports its direct involvement in chromosome management during these critical stages. nih.govresearchgate.net The loss of Lodestar function can lead to abnormal chromosome segregation and mitotic defects, highlighting its importance for faithful genome partition. biorxiv.orgnih.govnih.gov
Research findings have underscored the significance of Lodestar's functions in mitotic fidelity. For instance, genetic screens for modifiers of sister chromatid cohesion defects have identified lodestar as a strong suppressor, further emphasizing its role in chromosome dynamics. biorxiv.orgnih.govembopress.orgembopress.orgbiorxiv.org
| Biological Process | Lodestar's Role | Key Findings |
| DNA-Templated Transcription Termination | Functions as a dsDNA-dependent ATPase to remove RNA polymerase II. | In vitro activity demonstrated; in vivo role in timely transcript removal during mitosis shown by live-cell imaging. biorxiv.orguniprot.org |
| Mitotic Transcriptional Inactivation | Ensures prompt eviction of nascent RNAs from mitotic chromatin. | Live-cell imaging shows Lodestar is required for timely transcript removal; not driven by condensin I. biorxiv.orgnih.govembopress.orgembopress.orgbiorxiv.org |
| Eviction of Nascent RNAs | Actively removes nascent transcripts from condensed mitotic chromosomes. | Essential for preventing interference with chromosome segregation; occurs after chromosome compaction. biorxiv.orgnih.govembopress.orgembopress.orgbiorxiv.org |
| Sister Chromatid Resolution | Cooperates with Topoisomerase 2 to aid DNA decatenation. | Promotes efficient separation of sister chromatids; loss of function leads to resolution defects. biorxiv.orgnih.govembopress.orgembopress.orgbiorxiv.orgnih.govsdbonline.org |
| Maintenance of Chromosome Stability | Essential for proper chromosome segregation and preventing instability. | Mutations cause chromatin bridges and chromosome breakage; protein localizes to mitotic chromatin. nih.govnih.govnih.govbiologists.comuni-freiburg.deresearchgate.net |
Facilitation of Chromatin Decongestion
Lodestar plays a significant role in managing chromatin structure during mitosis, contributing to chromatin decongestion. Research indicates that Lodestar mediates the timely release of RNA transcripts from mitotic chromatin biorxiv.org. This timely removal of nascent mRNAs is an active process driven by Lodestar, occurring after substantial chromosome compaction biorxiv.orgembopress.org. Beyond transcriptional termination, Lodestar cooperates with Topoisomerase 2 to ensure efficient sister chromatid resolution biorxiv.orgembopress.orgucp.pt. This cooperation is crucial for resolving DNA catenations, the intertwining of sister chromatids, which if unresolved, can lead to chromatin bridges during anaphase biorxiv.orgcaltech.edunih.gov. Studies suggest that Lodestar contributes to the removal of DNA-DNA ties catalyzed by Topoisomerase 2 biorxiv.org. Furthermore, Lodestar has been implicated in opening compacted chromatin during the metaphase/anaphase transition, creating conditions that facilitate the action of phosphatases to dephosphorylate Histone-3-Ser10, thereby promoting chromatin decongestion upon the onset of anaphase u-szeged.hu.
Involvement in DNA Repair Pathways
Evidence suggests Lodestar's involvement in DNA repair processes. The protein is listed with a Gene Ontology annotation for DNA repair uniprot.org. Its action in opening compacted chromatin may establish accessibility for DNA repair enzymes u-szeged.hu. Homology has been observed between Lodestar and proteins involved in distinct DNA repair pathways in Saccharomyces cerevisiae, such as RAD5, RAD16, and RAD54 nih.gov. These yeast proteins are members of the RAD6, RAD3, and RAD50 epistasis groups, respectively, representing major DNA repair pathways nih.gov. Additionally, Lodestar appears to be a component of the Checkpoint-kinase-2 pathway, which is involved in the elimination of nuclei with damaged DNA. This suggests that Lodestar contributes to the system responsible for maintaining chromosome and genome stability u-szeged.hu.
Role in Cellular Division
Lodestar is a crucial factor for accurate chromosome segregation during both meiotic and mitotic divisions. Its maternal contribution is particularly important for the rapid nuclear divisions in early embryogenesis nih.govbiologists.comnih.gov.
Female Meiotic Nuclear Division
Lodestar is involved in female meiotic nuclear division uniprot.org. Mutations in the lodestar gene in Drosophila cause female sterility, characterized by chromosome tangling and nondisjunction during oogenesis and early embryogenesis nih.govnih.gov. A dominant gain-of-function allele has also been shown to impair meiotic chromosome segregation biorxiv.orgembopress.org. These findings underscore the necessity of proper Lodestar function for the fidelity of female meiosis.
Cleavage Divisions during Early Embryogenesis
As a maternal-effect gene, Lodestar is essential for the mitotic fidelity during the rapid cleavage divisions of early embryogenesis in Drosophila nih.govbiorxiv.orgembopress.orgnih.gov. Loss of functional Lodestar leads to significant mitotic defects in early embryos, including disrupted centrosome function, defective spindle assembly, the formation of chromatin bridges, and abnormal chromosome segregation nih.govnih.gov. These defects are indicative of mitotic catastrophe and highlight the critical role of maternally provided Lodestar during these initial, rapid cell cycles nih.govnih.gov.
Microtubule Anchoring at Centrosome
Lodestar is associated with microtubule anchoring at the centrosome uniprot.org. The centrosome serves as the primary microtubule organizing center in animal cells, responsible for nucleating and anchoring microtubules, which are essential for spindle formation and function during cell division elifesciences.orgfrontiersin.orgplos.org. While the precise mechanism of Lodestar's involvement in microtubule anchoring requires further elucidation, its annotation suggests a role in this critical centrosomal function uniprot.org.
Progression from Metaphase to Anaphase
Lodestar is actively involved in the transition from metaphase to anaphase. The protein localizes to the region enclosed by the spindle envelope during metaphase and anaphase caltech.edunih.gov. Mutations in lodestar lead to chromatin bridges during anaphase, indicating a failure in proper chromosome separation at this stage caltech.edunih.gov. Lodestar's role in cooperating with Topoisomerase 2 to resolve sister chromatid intertwines is particularly important for successful progression through the metaphase-anaphase transition biorxiv.org. Unresolved DNA catenations due to Lodestar loss can result in chromatin bridges at mitotic exit biorxiv.org. While Lodestar is crucial for this transition, research suggests it does not enhance or stabilize cohesin complexes on DNA in a manner that would impede their removal by Separase biorxiv.org. Lodestar is proposed to be involved in the progression from metaphase to anaphase nih.gov.
Role in Neuronal Function (in Drosophila melanogaster)
The Lodestar protein is integral to proper neuronal function in Drosophila melanogaster. Its involvement spans multiple critical processes that ensure the efficient and stable operation of neuronal circuits. ontosight.ai
This compound is involved in the regulation of synaptic transmission in Drosophila. ontosight.ai Synaptic transmission is the process by which signaling molecules (neurotransmitters) are released by a presynaptic neuron and bind to receptors on a postsynaptic neuron, allowing communication between neurons. The precise mechanisms by which Lodestar modulates this process are an area of ongoing research, but its implication highlights its importance in the fundamental communication between neurons. ontosight.aiscispace.com
Neuronal excitability, the ability of a neuron to generate and propagate electrical signals (action potentials), is also influenced by the this compound. ontosight.ai Proper control of neuronal excitability is essential for the nervous system to function correctly. Dysregulation of this process can lead to various neurological issues. The role of Lodestar in this context suggests it is a key factor in maintaining the delicate balance of electrical activity within Drosophila neurons. ontosight.ai
Maintaining neuronal homeostasis is vital for long-term neuronal health and function. This involves mechanisms that stabilize neuronal properties and activity in the face of internal and external changes. The this compound is considered a key component in the maintenance of neuronal homeostasis in Drosophila. ontosight.ai This suggests that Lodestar is involved in processes that help neurons adapt and maintain stable function over time.
The this compound has been implicated in the modulation of various ion channels and receptors. ontosight.ai Ion channels and receptors are critical membrane proteins that control the flow of ions across the neuronal membrane and mediate responses to neurotransmitters, respectively. Their activity directly impacts neuronal excitability and synaptic transmission. A study has indicated that this compound regulates the activity of voltage-gated calcium channels, which are crucial for neurotransmitter release and synaptic plasticity. ontosight.ai This modulation of key ion channels and receptors underscores a molecular mechanism through which Lodestar exerts its influence on neuronal function.
| Aspect | Role of this compound in Drosophila Neurons | Supporting Information |
| Synaptic Transmission | Involved in regulation. ontosight.aiscispace.com | Essential for communication between neurons. ontosight.ai |
| Neuronal Excitability | Influences the ability of neurons to generate electrical signals. ontosight.ai | Crucial for proper nervous system function; dysregulation linked to issues. ontosight.ai |
| Neuronal Homeostasis | Key component in maintaining stable neuronal properties and activity. ontosight.ai | Vital for long-term neuronal health and function. ontosight.ai |
| Modulation of Ion Channels & Receptors | Implicated in modulating various channels and receptors. ontosight.ai | Regulates voltage-gated calcium channels, important for neurotransmitter release. ontosight.ai |
Note: The this compound is a protein molecule and does not have a PubChem CID, which are typically assigned to small chemical compounds.
Cellular Localization and Dynamics
Spatiotemporal Distribution across Cell Cycle Stages
The distribution of the Lodestar protein undergoes significant changes throughout the cell cycle. Antibodies raised against the Lodestar gene product have revealed a protein that displays cell cycle-dependent alterations in its localization within the embryo. caltech.educapes.gov.brnih.govresearchgate.netresearchgate.net
Initially, during interphase, the this compound is predominantly found in the cytoplasm. caltech.edunih.gov As the cell progresses into prophase, the protein rapidly translocates and enters the nucleus early in this stage. caltech.edunih.govresearchgate.net This nuclear entry marks a key step in its cell cycle-regulated behavior. During the subsequent stages of metaphase and anaphase, the this compound's localization becomes restricted to the region enclosed by the spindle envelope. caltech.educapes.gov.brnih.gov This specific localization to the spindle envelope region is observed to be completed by the metaphase stage. researchgate.net Finally, by telophase, the this compound is entirely contained within the reforming nucleus. caltech.educapes.gov.brnih.gov
The following table summarizes the observed spatiotemporal distribution of this compound across different cell cycle stages:
| Cell Cycle Stage | Observed Localization |
| Interphase | Cytoplasmic |
| Early Prophase | Rapidly enters the nucleus |
| Metaphase | Restricted to spindle envelope region |
| Anaphase | Restricted to spindle envelope region |
| Telophase | Contained within the reforming nucleus |
Cytoplasmic and Nuclear Localization
The localization of this compound alternates between the cytoplasm and the nucleus in a cell cycle-regulated manner. During interphase, the protein resides in the cytoplasm. caltech.edunih.gov With the onset of prophase, there is a rapid movement of the protein into the nucleus. caltech.edunih.govresearchgate.net This transition from cytoplasmic to nuclear localization is a notable event in its cell cycle dynamics. By the time the cell reaches telophase, the this compound is found entirely within the reforming nucleus. caltech.educapes.gov.brnih.gov Studies have indicated a region where the this compound is in the process of redistributing from the cytoplasm to the nucleus. researchgate.net The cytoplasmic behavior of proteins, including discussions referencing the this compound, has also been considered in the context of processes like nuclear envelope channel formation during mitotic cycles. dntb.gov.ua
Restriction to Spindle Envelope Region
A characteristic feature of this compound localization during mitosis is its restriction to the region enclosed by the spindle envelope. This specific localization is observed throughout both metaphase and anaphase. caltech.educapes.gov.brnih.gov Research findings indicate that this restriction to the spindle envelope region is fully established by the metaphase stage of the cell cycle. researchgate.net
Regulation of Lodestar Protein Activity
Gene Expression Regulation
The expression of the lodestar (lds) gene, which encodes the Lodestar protein in Drosophila melanogaster, is detected throughout development. High levels of lds expression have been observed in early embryos and adult females. flybase.org Specifically, expression is prominent in the nervous system, including the brain and ventral nerve cord, and is ovary-specific in females. flybase.orgontosight.ai This developmental and tissue-specific expression pattern suggests transcriptional control mechanisms govern the availability of this compound.
While direct detailed studies on the transcriptional regulation of the lds gene itself were not extensively found, insights can be drawn from related SNF2 family proteins and their involvement in transcriptional processes. Lodestar (Lds) has been shown to co-immunoprecipitate with Kis-L and GAGA/Trithorax-like (Trl), both of which are proteins implicated in transcription. eur.nl Lds possesses DNA-dependent ATPase activity and has been suggested to play a role in transcription termination by facilitating transcript release. eur.nl Its human ortholog, TTF2, is known to terminate elongating RNA polymerase I and II complexes. nih.govoup.com
Studies on Helicase-Like Transcription Factor (HLTF), another protein in the SWI/SNF family, have demonstrated that its gene expression can be epigenetically silenced through promoter methylation in certain contexts, such as colon cancer. pnas.org Treatment with a demethylating agent was shown to restore HLTF expression. pnas.org This highlights DNA methylation as a potential mechanism for regulating the expression of SNF2 family members. Additionally, in Candida albicans, the ATP-dependent chromatin remodeler Fun30 regulates the expression of genes involved in the DNA damage response, and its own expression is regulated by histone H3K56 acetylation. mdpi.com These examples from related proteins suggest that the expression of the lodestar gene may be influenced by epigenetic modifications and regulatory proteins involved in transcriptional networks.
Post-Translational Modifications
Post-translational modifications (PTMs) represent a critical layer of regulation that can impact protein stability, localization, interactions, and activity. While direct experimental data on the PTMs of this compound itself is limited in the provided search results, information regarding modifications of interacting proteins and general mechanisms applicable to chromatin remodelers offer insights into potential regulatory mechanisms.
Phosphorylation
Phosphorylation is a common PTM that plays a significant role in regulating protein function. While direct phosphorylation sites on this compound were not explicitly detailed, studies on proteins that interact with or are functionally related to Lodestar/TTF2 indicate the importance of phosphorylation in their regulation.
Cell division cycle 5-like protein (CDC5L), which interacts with Lodestar/TTF2, undergoes phosphorylation on serine and threonine residues. uniprot.orguniprot.orguniprot.org This phosphorylation of CDC5L is essential for its activity in mRNA splicing. uniprot.orguniprot.orguniprot.org In vitro studies have shown that CDC5L can be phosphorylated by Cyclin-Dependent Kinase 2 (CDK2). uniprot.orguniprot.orguniprot.org Furthermore, phosphorylation of CDC5L enhances its interaction with PPP1R8. uniprot.orguniprot.orguniprot.org
In the context of mitotic chromatin, the eviction of nascent transcripts, a process mediated by Lodestar, has been shown to be driven by the phosphorylation of the RNA-to-DNA tethering protein SAF-A by the mitotic kinase Aurora B. nih.gov This suggests that phosphorylation events orchestrated by mitotic kinases can regulate processes in which Lodestar is involved. Another study mentions that the Zinc finger domains of human TTF2 might serve as a receptor for CDK-phosphorylated T325 of TRAIP, although this represents a potential interaction mechanism rather than direct TTF2 phosphorylation. biorxiv.org
These findings suggest that while direct phosphorylation of Lodestar requires further investigation, the phosphorylation of interacting partners and the involvement of kinases in related cellular processes highlight phosphorylation as a likely regulatory mechanism influencing Lodestar's function and its interactions within protein complexes.
Other Identified or Potential Modifications
Beyond phosphorylation, other post-translational modifications are known to regulate the function of proteins involved in chromatin remodeling and transcriptional regulation. Histone proteins, which are the fundamental components of nucleosomes remodeled by proteins like Lodestar, are subject to a wide array of PTMs. These include methylation, acetylation, ubiquitylation, and sumoylation, primarily occurring on histone tails. eur.nl
Ubiquitylation of histones has been reported, notably for histones H2A and H2B. eur.nl Monoubiquitylation of lysine (B10760008) 119 in human H2A (and lysine 118 in Drosophila) is correlated with gene silencing, while monoubiquitylation of lysine 120 in H2B has been linked to gene activation. eur.nl Interestingly, ubiquitylation of histone H2B is required for the subsequent methylation of histone H3 on lysines 4 and 79, illustrating a complex interplay between different PTMs. eur.nl Enzymes that catalyze these modifications are often referred to as "writers." eur.nl
While direct evidence for ubiquitylation or other modifications of this compound itself was not prominently featured in the search results, the close association of Lodestar with chromatin and its role in processes influenced by histone modifications suggest that it could potentially be subject to similar or related PTMs. The UniProt entries for the interacting protein CDC5L list "Ubl conjugation" as a potential post-translational modification, in addition to phosphorylation. uniprot.orguniprot.orguniprot.org Ubl conjugation refers to the covalent attachment of ubiquitin-like proteins, which can also regulate protein function, localization, and interactions.
Protein Protein and Protein Dna Interactions
Interactions with Components of Transcriptional Machinery (e.g., RNA Polymerase II)
Lodestar, as Transcription Termination Factor 2 (TTF2), plays a direct role in the process of transcription termination, specifically for RNA Polymerase II (Pol II). uniprot.orguniprot.org This function involves the ability to interact with and remove Pol II from the DNA template, thereby concluding the transcription of a gene. uniprot.org This activity is crucial for regulating gene expression and preventing transcriptional read-through, which can interfere with downstream genetic elements. The mechanism by which Lodestar/TTF2 interacts with Pol II and facilitates its release is an area of ongoing research, but its classification as a DNA-dependent ATPase and helicase-like protein suggests that it utilizes energy from ATP hydrolysis to mediate these interactions and effect conformational changes necessary for termination. uniprot.org The general process of RNA Polymerase II transcription involves the assembly of a pre-initiation complex with general transcription factors and the Mediator complex, and Pol II interacts with a variety of factors throughout the transcription cycle. nih.goveur.nl Lodestar's interaction occurs at the termination stage, acting as a specific factor to disengage the polymerase from the DNA.
Interactions with Chromatin Components (e.g., Topoisomerase 2, Histone H3)
Lodestar's functions extend to interactions with components of chromatin, the complex of DNA and proteins that forms chromosomes. A notable interaction is with Topoisomerase 2 (Topo II), an enzyme critical for managing DNA topology and resolving entangled DNA molecules, particularly during mitosis. embopress.orgsdbonline.org Studies in Drosophila have shown that Lodestar cooperates with Topoisomerase 2 to ensure efficient sister chromatid resolution, a process vital for accurate chromosome segregation during cell division. embopress.org This cooperation suggests a functional interplay between Lodestar's helicase activity and Topo II's decatenation activity in disentangling chromatin fibers.
Furthermore, while direct interaction between Lodestar and Histone H3 is not as extensively documented as its interaction with Topo II, Topoisomerase II alpha (Topo IIα), a key interactor of Lodestar, is known to interact with Histone H3. nih.gov This interaction is mediated by a chromatin tether domain in Topo IIα and is important for controlling Topo IIα dynamics and mitotic chromosome formation. nih.gov Histones, including Histone H3, are fundamental structural components of chromatin, packaging DNA into nucleosomes and influencing DNA accessibility for processes like transcription and replication. eur.nluniprot.orgwikipedia.org The indirect link through Topo II suggests that Lodestar's function in chromosome dynamics may be coupled with the structural organization of chromatin involving histones. In Tetrahymena thermophila, a Lodestar subfamily protein has been implicated in chromatin decondensation and euchromatin formation during the generation of gamete pronuclei, further highlighting a role in modulating chromatin structure. nih.gov
Data Table: Interactions with Chromatin Components
| Interacting Partner | Role of Interaction | Organism Model |
| Topoisomerase 2 (Topo II) | Cooperates in sister chromatid resolution and mitotic fidelity. embopress.org | Drosophila |
| Histone H3 | Indirectly linked via interaction with Topoisomerase IIα, impacting chromosome dynamics. nih.gov | Human (via Topo IIα) |
Formation of Protein Complexes
Lodestar protein is known to be a component of specific protein complexes, which are essential for its cellular functions. In humans, Lodestar, also known as TTF2, interacts with CDC5L and NIPP1/PPP1R8 as part of a spliceosomal "core" complex. uniprot.orguniprot.orgaffbiotech.com This highlights a role for Lodestar beyond transcription termination, integrating it into the machinery responsible for pre-mRNA splicing. Protein complex formation is a fundamental mechanism in cells, enabling the coordinated action of multiple proteins to perform complex biological processes, including gene expression control, cell cycle regulation, and transcription. biorxiv.org The association of Lodestar with spliceosomal components suggests a potential link or coordination between transcription termination and mRNA processing.
Data Table: Protein Complex Formation
| Complex Type | Key Components Involved with Lodestar/TTF2 | Associated Process(es) | Organism Model |
| Spliceosomal "core" | CDC5L, NIPP1/PPP1R8, Lodestar/TTF2 | Pre-mRNA splicing | Human |
| PRP19-CDC5L complex | CDC5L, PRPF19, PLRG1, BCAS2, Lodestar/TTF2 | Pre-mRNA splicing, DNA damage response (potential) uniprot.org | Human |
Interaction with Cell Division Cycle Proteins (e.g., CDC5L)
A significant interaction partner of Lodestar/TTF2 is CDC5L (Cell Division Cycle 5-like protein). uniprot.orguniprot.orgaffbiotech.comgenecards.org CDC5L is recognized as a positive regulator of the cell cycle, particularly influencing the G2/M transition. genecards.org The interaction between Lodestar/TTF2 and CDC5L is documented as part of spliceosomal complexes. uniprot.orguniprot.orgaffbiotech.com This connection underscores a potential coordination between the processes of mRNA splicing, transcription termination (mediated by Lodestar/TTF2), and the regulation of the cell cycle (involving CDC5L). Mutations in lodestar in Drosophila lead to chromatin bridges at anaphase, directly implicating Lodestar in proper chromosome segregation during cell division. nih.gov This genetic evidence supports a crucial role for Lodestar in mitotic fidelity, likely through its interactions with cell cycle regulators like CDC5L and chromatin-associated proteins such as Topoisomerase 2.
Data Table: Interaction with Cell Division Cycle Proteins
| Interacting Partner | Role of Interacting Partner in Cell Cycle | Context of Interaction | Observed Phenotype in lodestar mutants |
| CDC5L | Positive regulator of G2/M transition genecards.org | Component of spliceosomal complexes uniprot.orguniprot.orgaffbiotech.com | Chromatin bridges at anaphase nih.gov |
Role of Interactions in Cellular Processes
The interactions of the this compound are fundamental to its roles in several critical cellular processes. Its function as a transcription termination factor for RNA Polymerase II directly impacts gene expression by defining the 3' ends of transcripts. uniprot.orguniprot.org This is essential for producing functional mRNA molecules and preventing transcriptional interference.
Furthermore, Lodestar's interactions with chromatin components, particularly its cooperation with Topoisomerase 2, are vital for maintaining mitotic fidelity. embopress.org The ability to resolve sister chromatids and remove nascent transcripts from mitotic chromatin ensures proper chromosome segregation and prevents the formation of chromatin bridges, which can lead to genomic instability. embopress.orgnih.gov
The association of Lodestar/TTF2 with spliceosomal complexes through interactions with proteins like CDC5L suggests a broader involvement in RNA processing. uniprot.orguniprot.orgaffbiotech.com This could indicate a coordinated regulation between transcription termination and splicing, ensuring that mature mRNA is produced efficiently.
Collectively, the protein-protein and protein-DNA interactions of Lodestar highlight its central role in coordinating gene expression and chromosome dynamics, processes that are essential for cell viability and accurate cell division. These interactions facilitate the precise execution of molecular events, from the termination of transcription to the resolution of chromosomes during mitosis. Protein-nucleic acid interactions, in general, are known to regulate a wide array of cellular processes, including transcription, DNA replication and repair, and RNA processing, underscoring the significance of Lodestar's interactions in this context. wikipedia.orgthermofisher.com
Data Table: Role of Interactions in Cellular Processes
| Interacting Partner/Complex | Cellular Process Affected | Specific Role of Lodestar's Interaction |
| RNA Polymerase II | Transcription Termination uniprot.orguniprot.org | Removal of Pol II from DNA template. uniprot.org |
| Topoisomerase 2 | Sister Chromatid Resolution embopress.org | Cooperation in disentangling chromatin fibers. embopress.org |
| Chromatin (general) | Mitotic Chromosome Dynamics embopress.orgsdbonline.orgnih.gov | Removal of nascent transcripts, influencing chromatin structure and segregation. embopress.orgnih.gov |
| Spliceosomal complexes | Pre-mRNA Splicing uniprot.orguniprot.orgaffbiotech.com | Integration into splicing machinery, potential coordination with transcription termination. uniprot.orguniprot.orgaffbiotech.com |
| CDC5L | Cell Cycle Progression (G2/M) genecards.org | Interaction within spliceosomes, potential link between splicing and cell cycle control. uniprot.orguniprot.orgaffbiotech.com |
Genetic Studies and Mutational Analysis
lod Gene Encoding and Expression
The lodestar (lds) gene, mapped to cytological position 84D13-14 in Drosophila, encodes a protein that is a novel member of the D-E-A-H box family of proteins. nih.gov This family is characterized by proteins with helicase and ATPase activity, and accordingly, Lodestar is classified as a putative nucleoside triphosphate-binding protein. nih.gov It is also identified as Transcription termination factor 2, possessing dsDNA-dependent ATPase activity that aids in removing RNA polymerase II from the DNA template.
The expression and subcellular localization of the Lodestar protein are tightly regulated in a cell cycle-dependent manner. During interphase, the protein is found in the cytoplasm. nih.gov As the cell prepares for division, Lodestar rapidly translocates into the nucleus in early prophase. nih.gov Throughout metaphase and anaphase, its localization is restricted to the area within the spindle envelope. nih.gov By telophase, the protein is entirely contained within the newly forming nuclei. nih.gov Further studies in Drosophila wing discs and early embryos have refined this understanding, showing that Lodestar is excluded from chromatin during interphase but gains access to it around the time of nuclear envelope breakdown, with its chromatin-associated levels peaking during metaphase.
| Feature | Description | Source(s) |
| Gene Name | lodestar (lds) | nih.govuniprot.org |
| Organism | Drosophila melanogaster (Fruit fly) | nih.govuniprot.org |
| Cytological Position | 84D13-14 | nih.gov |
| Protein Family | D-E-A-H box family of helicase-related proteins | nih.govnih.gov |
| Predicted Function | Nucleoside triphosphate-binding protein; Transcription termination factor | nih.govuniprot.org |
Loss-of-Function Mutations and Associated Phenotypes
Loss-of-function mutations in the lodestar gene are maternal-effect lethal, meaning that embryos from homozygous mutant mothers cannot survive. nih.govnih.gov These mutations lead to a range of severe mitotic defects during the rapid cleavage divisions of early embryogenesis. nih.govnih.gov The primary phenotype observed is a failure of proper chromosome segregation.
Key phenotypes associated with lodestar loss-of-function include:
Chromatin Bridges: During anaphase, persistent strands of chromatin can be seen connecting the separating sets of chromosomes, indicating incomplete resolution of sister chromatids. nih.govnih.govnih.gov
Chromosome Tangling and Breakage: The failure to properly resolve and segregate chromosomes leads to tangled chromatin, which can result in physical breakage of the chromosomes. nih.gov
Defective Spindle Assembly: Proper formation of the mitotic spindle is compromised. nih.govnih.gov
Disrupted Centrosome Function: The function of centrosomes, which are critical for organizing the spindle, is impaired. nih.govnih.gov
These cellular defects culminate in what is described as a mitotic catastrophe, leading to abnormal chromosome segregation and ultimately, the death of the embryo. nih.govnih.gov
Dominant-Negative Alleles (e.g., HorkaD mutation)
In addition to loss-of-function alleles, dominant-negative mutations of lodestar have been identified, most notably the HorkaD allele. nih.govnih.gov A dominant-negative mutation produces an altered protein that not only is nonfunctional but also interferes with the function of the wild-type protein produced from the other allele.
The HorkaD mutation is a specific missense mutation that results in the replacement of the amino acid Alanine at position 777 with Threonine (Ala777Thr). nih.govnih.gov This single amino acid change is believed to increase the affinity of the this compound for chromatin, disrupting its normal dynamic behavior during mitosis and meiosis. nih.govnih.gov
The phenotypes of the HorkaD mutation are severe and affect multiple stages of development:
Female Sterility: HorkaD/+ females are sterile because the mutation causes chromosome tangling and nondisjunction during oogenesis and the subsequent early embryonic divisions. nih.govnih.gov
Spermatogenesis Defects: In males, HorkaD leads to chromosome instability during sperm formation. This can cause chromosome loss in the resulting zygotes, leading to the formation of genetic mosaics, such as gynandromorphs (individuals with both male and female tissues). nih.govnih.gov
Meiotic and Mitotic Disruption: The mutation disrupts chromosome segregation during both the meiotic divisions in gamete formation and the mitotic divisions in the early embryo. nih.govnih.gov
| Mutation Type | Allele Example | Molecular Change | Key Phenotypes | Source(s) |
| Loss-of-Function | Various | N/A | Maternal-effect lethality, chromatin bridges, chromosome tangling, defective spindle assembly, mitotic catastrophe. | nih.govnih.govnih.gov |
| Dominant-Negative | HorkaD | Ala777Thr substitution | Female sterility, chromosome nondisjunction in meiosis and mitosis, chromosome instability in spermatogenesis. | nih.govnih.gov |
Genetic Screens for Modifiers of Sister Chromatid Cohesion Defects
The integrity of sister chromatid cohesion is essential for accurate chromosome segregation. Genetic screens designed to identify genes that modify defects in this process have provided further insight into Lodestar's function. In a screen for modulators of sister chromatid cohesion loss in Drosophila, lodestar was identified as a strong suppressor of cohesion defects. This finding directly implicates Lodestar as a key factor in the complex network of proteins that ensures sister chromatids are properly managed during mitosis.
Implications of Dysregulation in Biological Processes
The dysregulation of this compound function, whether through loss-of-function or dominant-negative mutations, has profound consequences for cellular and organismal viability. The primary impact is on the fidelity of chromosome segregation during both mitosis and meiosis. nih.govnih.gov Failure in this process leads to aneuploidy and genetic instability, which are hallmarks of developmental failure and disease.
Recent research has uncovered a dual role for Lodestar in mitosis, revealing that its dysregulation affects more than just structural segregation. Lodestar is also required for the timely termination of transcription on mitotic chromosomes and cooperates with Topoisomerase 2 to facilitate efficient sister chromatid resolution. Therefore, dysregulation of Lodestar disrupts the intricate coordination between chromosome structure, transcription, and segregation, leading to mitotic catastrophe and compromising the integrity of the genome. nih.govnih.gov
Advanced Research Methodologies and Future Directions
Genetic Manipulation Techniques (e.g., Gene Knockout, Mutagenesis)
Genetic manipulation has been fundamental to our initial understanding of the lodestar protein's function. The original characterization of the lodestar gene relied on the analysis of maternal-effect mutations that resulted in female sterility. nih.gov These studies demonstrated that the loss of lodestar function leads to severe errors in chromosome segregation during anaphase. nih.gov
Further genetic manipulation techniques, such as gene knockout and site-directed mutagenesis, offer powerful tools to dissect the functional domains of the this compound. While specific knockout studies for lodestar are not extensively detailed in the available literature, the creation of null alleles would be a critical step in confirming its essential role and exploring any potential functional redundancies.
Site-directed mutagenesis could be employed to alter specific amino acid residues within the conserved D-E-A-H box motif to investigate their importance in ATP binding and hydrolysis, which is a presumed activity of this protein family. nih.gov Such mutations would help to correlate the protein's enzymatic functions with its in vivo role in chromosome segregation.
Table 1: Genetic Manipulation Approaches for Studying this compound
| Technique | Application to this compound | Potential Findings |
| Gene Knockout | Generation of null alleles in Drosophila. | Confirmation of essentiality, investigation of genetic interactions and pathway analysis. |
| Site-Directed Mutagenesis | Alteration of key residues in the D-E-A-H box and other potential functional domains. | Elucidation of the roles of specific amino acids in ATP binding/hydrolysis and protein-protein interactions. |
| RNA interference (RNAi) | Targeted knockdown of lodestar expression in specific tissues or developmental stages. | Analysis of tissue-specific functions and the temporal requirements for lodestar activity. |
Live-Cell Imaging and Microscopy for Protein Dynamics
Initial studies using antibodies raised against the this compound have revealed its dynamic localization throughout the cell cycle. The protein is found in the cytoplasm during interphase, rapidly translocates to the nucleus in early prophase, is confined within the spindle envelope during metaphase and anaphase, and is entirely within the reforming nucleus by telophase. nih.gov
Advanced live-cell imaging techniques would provide a more detailed and dynamic view of these processes. The use of fluorescently tagged this compound (e.g., GFP-lodestar) in living Drosophila embryos or cell lines would allow for real-time visualization of its recruitment to and dissociation from chromatin and the mitotic spindle.
Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) or Photoactivated Localization Microscopy (PALM), could be employed to visualize the precise localization of the this compound within the mitotic apparatus at a nanoscale resolution. elifesciences.orgnih.govnih.gov This would help to determine its spatial relationship with other key mitotic proteins and structures.
Proteomics and Mass Spectrometry Approaches
Identifying the interaction partners of the this compound is crucial for understanding its function within the complex machinery of cell division. Proteomics approaches, coupled with mass spectrometry, are powerful tools for discovering such protein-protein interactions.
Affinity purification followed by mass spectrometry (AP-MS) could be used to isolate lodestar-containing protein complexes from Drosophila cell extracts. harvard.edu In this approach, a tagged version of the this compound would be expressed in cells, and this tag would be used to purify the protein along with its binding partners. Subsequent analysis by mass spectrometry would identify the co-purified proteins. Large-scale protein interaction mapping projects in Drosophila provide a valuable resource and framework for such studies. harvard.edunih.govbiorxiv.org
Yeast two-hybrid (Y2H) screening is another valuable technique for identifying binary protein-protein interactions. nih.gov A library of Drosophila proteins can be screened against the this compound to identify direct binding partners.
Bioinformatics and Computational Modeling for Interaction Prediction and Functional Annotation
Bioinformatics and computational modeling can provide valuable predictive insights into the function and interaction network of the this compound. As a member of the D-E-A-H box family, its sequence can be compared to other known helicases to predict its structure and potential enzymatic activities. nih.govnih.gov
Protein-protein interaction databases and prediction algorithms can be used to generate a list of candidate lodestar-interacting proteins based on various data types, including co-expression, genetic interactions, and domain-domain interactions. elifesciences.org These in silico predictions can then be used to guide experimental validation using techniques like AP-MS or Y2H.
Computational modeling can also be used to build a three-dimensional structure of the this compound based on homology to proteins with solved structures. nih.gov This model can then be used to predict the effects of mutations on protein stability and function, guiding the design of site-directed mutagenesis experiments.
In Vitro Biochemical Assays for Functional Characterization
To confirm the predicted enzymatic activities of the this compound, in vitro biochemical assays are essential. As a putative D-E-A-H box protein, it is expected to possess ATPase and possibly helicase activity.
Recombinant this compound can be purified and used in ATPase assays to measure the hydrolysis of ATP to ADP and inorganic phosphate (B84403). elifesciences.orgnews-medical.netbellbrooklabs.com The dependence of this activity on the presence of nucleic acids (DNA or RNA) can also be investigated.
Helicase assays can be performed using various substrates to determine if the this compound can unwind double-stranded DNA or RNA in an ATP-dependent manner. nih.gov These assays are critical for understanding the molecular mechanism by which lodestar might resolve chromatin tangles.
Table 2: In Vitro Assays for this compound Functional Analysis
| Assay Type | Purpose | Expected Outcome for Lodestar |
| ATPase Assay | To measure the ATP hydrolysis activity. | ATP hydrolysis, potentially stimulated by nucleic acids. |
| Helicase Assay | To determine the ability to unwind double-stranded nucleic acids. | Unwinding of DNA or RNA duplexes in the presence of ATP. |
| Nucleic Acid Binding Assay | To assess the affinity and specificity of binding to DNA and/or RNA. | Binding to specific nucleic acid structures or sequences. |
Molecular Phylogenetic and Evolutionary Analyses
Molecular phylogenetic analysis of the this compound and its homologs in other species can provide insights into its evolutionary history and conserved functions. The this compound is a member of the large and highly conserved D-E-A-H box family of proteins, which are found in a wide range of organisms from bacteria to humans. proteopedia.org
By comparing the amino acid sequences of lodestar homologs, conserved regions can be identified, which are likely to be important for the protein's structure and function. proteopedia.orgnih.govmpg.denih.gov Phylogenetic trees can be constructed to understand the evolutionary relationships between lodestar and other D-E-A-H box proteins, which may shed light on the functional diversification of this protein family.
The evolutionary conservation of the this compound's function can be investigated by expressing the lodestar gene from one species in another to see if it can rescue a mutant phenotype.
Directions for Understanding Complex Biological Networks
The this compound functions within the intricate network of proteins that regulate chromosome segregation and cell cycle progression. nih.gov Understanding its role in this network requires a systems-level approach.
Integrating data from genetic screens, proteomic analyses, and live-cell imaging will be essential to place the this compound within the broader context of the cell division machinery. For instance, identifying genetic interactors of lodestar can reveal other genes that function in the same or parallel pathways. nih.gov
The dynamic localization of the this compound suggests that its activity is tightly regulated in a spatio-temporal manner. Future research should focus on identifying the upstream signals that control its localization and the downstream effectors that are regulated by its activity. This will ultimately provide a more complete picture of how the this compound contributes to the fidelity of chromosome segregation and the maintenance of genome stability.
Q & A
Basic Research Questions
Q. What methodologies are employed to determine the role of the lodestar protein in chromosome segregation during anaphase?
- Answer : Key approaches include germ-line transformation experiments in Drosophila to rescue fertility defects in mutants, coupled with antibody staining to track cell cycle-dependent localization . Immunofluorescence microscopy reveals cytoplasmic localization during interphase, nuclear entry at prophase, and spindle-envelope restriction during metaphase/anaphase . Synchronized cell cycle studies (e.g., embryonic nuclear division assays) further validate its role in resolving chromatin bridges .
Q. What structural motifs in the this compound suggest its functional mechanism?
- Answer : Lodestar contains a nucleoside triphosphate (NTP)-binding domain and belongs to the D-E-A-H box family, indicative of helicase or chromatin-remodeling activity . Phylogenetic analysis places it within the SNF2 protein superfamily, which utilizes ATP hydrolysis to modulate DNA-protein interactions . Mutational studies disrupting the NTP-binding domain result in anaphase defects, confirming its enzymatic role .
Q. How does this compound localization vary across the cell cycle, and what experimental techniques validate this?
- Answer : Lodestar transitions from cytoplasmic (interphase) to nuclear (prophase) and spindle-envelope-associated (metaphase/anaphase) states. This is demonstrated via time-lapse immunofluorescence in Drosophila embryos using polyclonal antibodies . Cell cycle synchronization (e.g., mitotic arrest via colchicine) enhances resolution of these dynamic changes .
Advanced Research Questions
Q. How do dominant-negative alleles like HorkaD disrupt lodestar function, and what experimental strategies identify their effects?
- Answer : HorkaD acts as a dominant-negative allele by producing a non-functional protein that interferes with wild-type lodestar. Genetic mapping via duplication screening and pseudorevertant analysis in Drosophila confirms its antimorphic nature . Functional assays, such as chromatin stability tests in embryos, show increased chromosome breakage and mitotic arrest, supporting its role in metaphase-to-anaphase progression .
Q. What evidence distinguishes lodestar’s role in DNA repair versus mitotic chromosome stability?
- Answer : While SNF2 family proteins often function in DNA repair (e.g., RAD54 in recombination), lodestar-specific mutations in Drosophila primarily cause anaphase chromatin bridges without affecting repair pathways . Comparative studies using DNA damage assays (e.g., γ-irradiation) versus mitotic progression assays clarify this functional divergence .
Q. How can researchers resolve discrepancies in lodestar’s functional studies across model organisms?
- Answer : Discrepancies arise from organism-specific roles (e.g., Drosophila embryogenesis vs. mammalian somatic cells). Cross-species complementation assays (e.g., expressing human homologs in Drosophila mutants) and CRISPR-Cas9 knockout models in other species can validate conserved functions . Meta-analysis of mitotic defect phenotypes across studies is critical .
Q. What experimental challenges arise in characterizing lodestar’s biochemical interactions with other SNF2 proteins?
- Answer : Lodestar’s ATPase activity is context-dependent, requiring in vitro reconstitution with native chromatin substrates. Co-immunoprecipitation (Co-IP) and pull-down assays in synchronized cells are used to identify binding partners (e.g., spindle-associated proteins) . Challenges include low protein abundance and transient interactions during mitosis .
Q. What strategies mitigate technical limitations in quantifying lodestar’s chromatin-remodeling activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
